5-Chloro-2-hydroxy-4-iodopyridine
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Overview
Description
5-Chloro-2-hydroxy-4-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine atoms at the 5th and 4th positions, respectively, and a hydroxyl group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-4-iodopyridine typically involves halogenation reactions. One common method is the iodination of 5-chloro-2-hydroxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction can be represented as follows:
5-Chloro-2-hydroxypyridine+I2+Oxidizing Agent→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Coupling Reactions: Palladium catalysts with boronic acids or organostannanes under inert atmosphere.
Major Products
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be obtained.
Oxidation Products: 5-Chloro-2-oxo-4-iodopyridine.
Reduction Products: this compound derivatives with reduced functional groups.
Scientific Research Applications
5-Chloro-2-hydroxy-4-iodopyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-4-iodopyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-iodopyridine
- 5-Chloro-2-hydroxy-3-iodopyridine
- 4-Iodo-2-hydroxypyridine
Uniqueness
5-Chloro-2-hydroxy-4-iodopyridine is unique due to the specific positioning of the chlorine, iodine, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorine and iodine atoms allows for versatile functionalization and derivatization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-4-iodo-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUZXMHAZKSDMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670590 |
Source
|
Record name | 5-Chloro-4-iodopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125410-07-2 |
Source
|
Record name | 5-Chloro-4-iodopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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